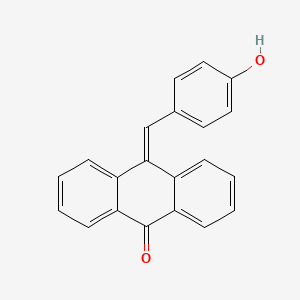

10-(4-Hydroxybenzylidene)anthracen-9(10H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

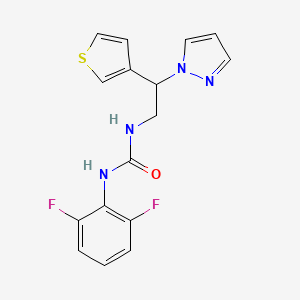

“10-(4-Hydroxybenzylidene)anthracen-9(10H)-one” is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings . The “10-(4-Hydroxybenzylidene)” part suggests the presence of a hydroxybenzylidene group attached to the 10th carbon of the anthracene structure.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Anthracene and its derivatives are typically crystalline solids at room temperature . They are often soluble in organic solvents but less soluble in water.Scientific Research Applications

Antimicrotubule Activity

10-Benzylidene-9(10H)-anthracenones, including variants of 10-(4-Hydroxybenzylidene)anthracen-9(10H)-one, have been shown to be highly active antimicrotubule agents. They exhibit significant antiproliferative activity in various tumor cell lines by inhibiting tubulin polymerization, similar to well-known compounds like colchicine and podophyllotoxin. These compounds induce apoptosis and cell cycle arrest in G2/M, indicating their potential as antimitotic agents in cancer treatment (Prinz et al., 2003).

Inhibition of Keratinocyte Growth

Substituted 1,8-dihydroxy-9(10H)-anthracenones have shown the ability to inhibit the growth of human keratinocytes. This effect is particularly noted in the context of conditions like psoriasis, where keratinocyte hyperproliferation is a key factor. These compounds also exhibit inhibitory activity against enzymes like 5-lipoxygenase, making them potentially useful in treating skin disorders (Müller et al., 1996).

Structural and Photophysical Properties

The structural and photophysical properties of substituted anthracen-9(10H)-ones have been studied, revealing insights into their molecular conformations and electronic spectra. For instance, the crystal structure and photocurrent generation of certain derivatives have been characterized, providing a deeper understanding of their potential in material science applications (Zhu et al., 2009).

properties

IUPAC Name |

10-[(4-hydroxyphenyl)methylidene]anthracen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O2/c22-15-11-9-14(10-12-15)13-20-16-5-1-3-7-18(16)21(23)19-8-4-2-6-17(19)20/h1-13,22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVKLZVCDDETHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)O)C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

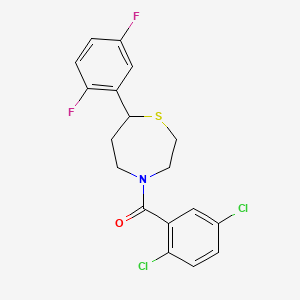

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)

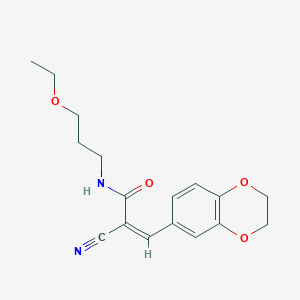

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2453543.png)

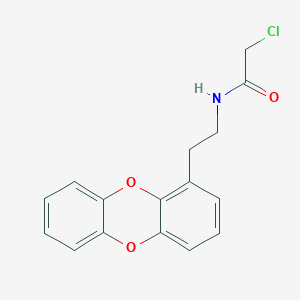

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)

![4-(2-Chlorophenyl)-1-(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2453547.png)

![2-(sec-butylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2453556.png)

![N-(2,5-difluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2453558.png)